molecular formula C10H6F3N3 B1427468 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1506412-07-2

1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B1427468
CAS No.: 1506412-07-2
M. Wt: 225.17 g/mol
InChI Key: KWDZDEULGBCATQ-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications .

Preparation Methods

The synthesis of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:

    Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.

    Agrochemicals: The compound is utilized in the development of agrochemicals for crop protection and pest control.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl and nitrile groups, which enhance its stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c1-16-8-3-2-6(5-14)4-7(8)15-9(16)10(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDZDEULGBCATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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